molecular formula C4H5F2NO2 B1611262 (1S)-1-Amino-2,2-difluorocyclopropane-1-carboxylic acid CAS No. 724700-75-8

(1S)-1-Amino-2,2-difluorocyclopropane-1-carboxylic acid

Cat. No.: B1611262
CAS No.: 724700-75-8
M. Wt: 137.08 g/mol
InChI Key: GUHVJYNNYXSCSR-VKHMYHEASA-N
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Description

Structural Features and Stereochemical Configuration

This compound possesses a highly constrained molecular architecture that fundamentally distinguishes it from conventional amino acids. The compound features a three-membered cyclopropane ring system with the amino acid functional groups positioned at the C1 carbon, creating a quaternary carbon center that significantly restricts conformational flexibility. The molecular formula C4H5F2NO2 reflects the presence of two fluorine atoms specifically located at the C2 position of the cyclopropane ring, creating a geminal difluoro substitution pattern.

The stereochemical designation (1S) indicates the absolute configuration at the C1 carbon bearing both the amino group and carboxylic acid functionality. This stereocenter is critical for biological activity and enzyme recognition, as demonstrated in studies with 1-aminocyclopropane-1-carboxylic acid deaminase where stereochemical differences significantly affect inhibitory potency. The molecular weight of 137.08 g/mol positions this compound within the range of natural amino acids while maintaining the unique structural features that confer specialized properties.

Structural Parameter Value
Molecular Formula C4H5F2NO2
Molecular Weight 137.08 g/mol
Stereochemical Configuration (1S)
Fluorine Substitution Pattern Geminal at C2
Ring System Three-membered cyclopropane

The cyclopropane ring introduces significant ring strain, approximately 27 kcal/mol, which dramatically influences the chemical reactivity of the system. This strain energy, combined with the electron-withdrawing effects of the geminal fluorine atoms, creates a unique electronic environment that affects both the acidity of the carboxylic acid group and the basicity of the amino group. Research has demonstrated that the presence of fluorine atoms significantly alters the pKa values compared to the non-fluorinated parent compound, with the amino group showing decreased basicity consistent with β,β-difluoro amino acid analogs.

Historical Context in Cyclopropane Amino Acid Research

The development of this compound emerges from a rich historical foundation in cyclopropane amino acid chemistry, particularly building upon discoveries related to 1-aminocyclopropane-1-carboxylic acid. The parent compound, 1-aminocyclopropane-1-carboxylic acid, was first recognized four decades ago as a critical intermediate in plant ethylene biosynthesis, serving as the immediate precursor to this essential plant hormone.

The historical trajectory of this research field began with early observations of ethylene production in plants and the subsequent identification of methionine as a biochemical precursor. Gas chromatography with flame ionization detection provided the analytical foundation necessary for detecting and quantifying ethylene production, leading to the systematic elucidation of the complete biosynthetic pathway. The discovery that S-adenosylmethionine served as an intermediate, evidenced by the production of 5'-methylthioadenosine and methylthioribose in ethylene-producing tissues, established the framework for understanding cyclopropane amino acid metabolism.

Research into enzyme inhibitors, particularly the 3,4-unsaturated amino acid class exemplified by aminoethoxyvinylglycine, played a crucial role in establishing the order of intermediates in ethylene biosynthesis. These inhibitor studies revealed the potential for synthetic analogs to serve as powerful tools for investigating enzyme mechanisms and metabolic pathways. The development of fluorinated analogs like this compound represents a natural evolution of this research trajectory, incorporating modern fluorine chemistry to enhance the investigative capabilities of these molecular probes.

The synthesis of optically active forms has been achieved through various approaches, including lipase-catalyzed asymmetric acetylation of prochiral diols, demonstrating the maturation of synthetic methodologies in this field. This synthetic accessibility has enabled detailed mechanistic studies and expanded the potential applications of these compounds beyond basic biochemical research.

Significance of Fluorine Substitution in Cyclopropane Systems

The incorporation of fluorine atoms into cyclopropane amino acid systems fundamentally alters their chemical and biological properties through multiple complementary mechanisms. Fluorine substitution in this compound creates a unique combination of electronic and steric effects that distinguish it from both the parent 1-aminocyclopropane-1-carboxylic acid and other fluorinated amino acid analogs.

The geminal difluoro substitution pattern at the C2 position significantly increases the ring strain and electronic instability of the cyclopropane system. Research has demonstrated that this compound exhibits markedly increased reactivity compared to the non-fluorinated analog, with specific base-catalyzed decomposition occurring under near-physiological conditions. The primary decomposition pathway leads to 3-fluoro-2-oxobut-3-enoic acid with a rate constant of 0.18 ± 0.01 min⁻¹, highlighting the enhanced electrophilic character conferred by fluorine substitution.

Property Non-fluorinated ACC This compound
Ring Strain ~27 kcal/mol Enhanced due to C-F bonds
Base-catalyzed Decomposition Stable under physiological conditions k = 0.18 ± 0.01 min⁻¹
Enzyme Inhibition Substrate for ACC deaminase Slow-dissociating inhibitor
Binding Affinity - Submicromolar (Ki < 1 μM)

The fluorine atoms also influence conformational preferences through specific electronic interactions. Molecules containing N⁺-C-C-F motifs preferentially adopt gauche conformations due to electrostatic attraction between the positively charged nitrogen and the electronegative fluorine. This conformational control extends to the overall molecular geometry and can significantly impact enzyme binding and recognition patterns.

In enzyme interaction studies, this compound functions as a slow-dissociating inhibitor of 1-aminocyclopropane-1-carboxylic acid deaminase with submicromolar affinity. This enhanced binding affinity compared to the natural substrate demonstrates how fluorine substitution can be strategically employed to develop more potent enzyme inhibitors for biochemical research applications. The slow dissociation kinetics suggest that the fluorinated analog forms particularly stable enzyme-inhibitor complexes, potentially through enhanced hydrophobic interactions or specific fluorine-protein contacts.

The broader implications of fluorine substitution in cyclopropane systems extend to peptidomimetic development and medicinal chemistry applications. The ability of fluorine to modulate both the hydrophobicity and metabolic stability of amino acid derivatives has been exploited in the design of conformationally restricted peptides with enhanced biological activity. Recent synthetic methodologies have enabled the preparation of optically active cyclopropane β-amino acid derivatives through telescopic reactions involving fluorinated cyclopropane intermediates, expanding the synthetic toolkit available for accessing these valuable building blocks.

Properties

IUPAC Name

(1S)-1-amino-2,2-difluorocyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F2NO2/c5-4(6)1-3(4,7)2(8)9/h1,7H2,(H,8,9)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUHVJYNNYXSCSR-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(F)F)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@](C1(F)F)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80514453
Record name (1S)-1-Amino-2,2-difluorocyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80514453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

724700-75-8
Record name (1S)-1-Amino-2,2-difluorocyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80514453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Difluorocarbene Generation from Halodifluoromethanes

  • Halodifluoromethane precursors such as dibromodifluoromethane (Br2CF2) and chlorodifluoromethane (ClCF2H) are common sources of difluorocarbene.
  • Under basic conditions (e.g., metal alkoxides, alkyllithium reagents), halodifluoromethanes undergo dehydrohalogenation to generate difluorocarbene, which then cyclopropanates alkenes to form difluorocyclopropane rings.
  • The reaction yields are generally higher with electron-rich alkenes, while electron-deficient alkenes pose challenges due to the electrophilic nature of difluorocarbene.
  • Use of hydrogen halide scavengers like oxirane or epichlorohydrin can improve yields by avoiding the need for stoichiometric strong bases.
  • Example: Cyclopropanation of α-methylstyrene using dibromodifluoromethane and zinc dust with iodine catalyst achieved notable yields.

Sodium Halodifluoroacetate Decomposition

  • Sodium salts of chlorodifluoroacetic acid (ClCF2COONa) and bromodifluoroacetic acid (BrCF2COONa) thermally decompose to generate difluorocarbene.
  • This method is widely used due to the stability and availability of these salts.
  • Typical reaction conditions involve refluxing in high boiling solvents like diglyme at elevated temperatures (150–190 °C).
  • BrCF2COONa offers advantages over ClCF2COONa, including lower decomposition temperature and higher yields (~93–99%) with various alkenes.
  • Microwave irradiation can accelerate these reactions, reducing reaction times to minutes.

Non-Carbene Cyclopropanation and Functional Group Transformations

  • Alternative methods include intramolecular cyclizations and exchange fluorination to introduce difluorocyclopropane moieties.
  • Functional group transformations on preformed cyclopropane rings allow installation of amino and carboxylic acid groups, critical for synthesizing (1S)-1-Amino-2,2-difluorocyclopropane-1-carboxylic acid.
  • Enantioselective synthesis approaches have been developed to obtain single enantiomers, crucial for biological activity, though detailed protocols specific to the (1S) isomer are specialized and often proprietary.

Summary Table of Key Preparation Methods

Method Reagents/Conditions Advantages Limitations Yield Range (%)
Difluorocarbene from halodifluoromethanes Dibromodifluoromethane + base or Zn/I2 catalyst Well-established, suitable for electron-rich alkenes Harsh conditions, low yield with electron-deficient alkenes Moderate (variable)
Sodium chlorodifluoroacetate decomposition ClCF2COONa, diglyme, 180-190 °C Reliable, widely used High temperature, hygroscopic reagent Moderate to high
Sodium bromodifluoroacetate decomposition BrCF2COONa, diglyme, 150 °C Lower temperature, stable reagent Requires careful temperature control High (93–99)
Microwave-assisted decomposition Sodium halodifluoroacetate, THF, microwave Rapid reaction completion (minutes) Specialized equipment needed High
Functional group transformations Post-cyclopropanation modifications Enables stereoselective amino/carboxylic acid installation Multi-step, complex Variable

Research Findings and Applications

  • The incorporation of the difluorocyclopropane unit into amino acid structures, such as this compound, enhances biological properties due to fluorine’s influence on molecular stability and bioactivity.
  • Synthetic routes emphasize controlling stereochemistry to obtain the (1S) enantiomer, critical for pharmaceutical applications.
  • The reviewed methods provide a foundation for scalable synthesis, though optimization for specific substrates and enantioselectivity remains an active research area.

This detailed analysis consolidates the current authoritative knowledge on the preparation of this compound, highlighting the central role of difluorocarbene chemistry and the importance of reagent choice and reaction conditions to achieve high yield and stereochemical purity.

Chemical Reactions Analysis

Decomposition Under Physiological Conditions

DFACC exhibits instability in aqueous environments, particularly under near-physiological conditions (pH 7.4, 37°C). The decomposition follows specific-base catalysis and yields 3-fluoro-2-oxobut-3-enoic acid as the primary product .

Key Data:

ParameterValueConditionsSource
Rate constant (k)0.18 ± 0.01 min⁻¹pH 7.4, 37°C
Half-life (t₁/₂)~3.85 minpH 7.4, 37°C
Major decomposition product3-fluoro-2-oxobut-3-enoic acidNeutral/basic conditions

The reaction proceeds via base-catalyzed ring opening, where hydroxide ions deprotonate the cyclopropane ring, leading to cleavage of the Cα–Cβ bond . This instability limits its practical use in biological systems without stabilization strategies.

Enzymatic Inhibition of ACC Deaminase

DFACC acts as a slow-dissociating inhibitor of 1-aminocyclopropane-1-carboxylic acid (ACC) deaminase, a pyridoxal 5′-phosphate (PLP)-dependent enzyme involved in ethylene biosynthesis .

Mechanism of Inhibition:

  • Binding affinity : Submicromolar Kᵢ values indicate high affinity for the enzyme’s active site .

  • Reversibility : Inhibition is reversible, as shown by enzyme activity restoration after fresh ACC addition .

  • Role of Tyr294 : A conserved active-site tyrosine residue facilitates nucleophilic attack on the cyclopropane ring, stabilizing the enzyme-inhibitor complex .

Kinetic Parameters:

ParameterValueSource
Kᵢ (binding)<1 µM
Dissociation rateSlow

The gem-difluoro substitution enhances electrophilicity, promoting stronger interactions with the enzyme compared to non-fluorinated analogs.

Stability and Reactivity in Synthetic Contexts

While DFACC’s instability in water limits its utility, its reactivity has been exploited in controlled synthetic environments:

Hydrolysis Sensitivity:

  • Rapid degradation occurs in protic solvents (e.g., water, alcohols).

  • Anhydrous conditions or low temperatures (-20°C) are required for storage .

pH-Dependent Behavior:

ConditionReactivity/StabilityOutcome
Acidic (pH <5)Moderate stabilitySlower decomposition
Neutral/basic (pH 7–9)Rapid decompositionRing opening dominant

Comparative Reactivity with Structural Analogs

The difluoro substitution distinctively modulates DFACC’s reactivity compared to related compounds:

CompoundDecomposition Rate (min⁻¹)Enzymatic Kᵢ (µM)
DFACC0.18 ± 0.01<1
1-Aminocyclopropane-1-carboxylic acid (ACC)Stable~100
2-Fluorocyclopropane-1-carboxylic acid0.05N/A

The increased electrophilicity from fluorine atoms accelerates both decomposition and enzyme binding .

Scientific Research Applications

Chemistry

In the realm of chemistry, DFACC serves as a building block for synthesizing more complex organic molecules. Its unique structure allows researchers to explore reaction mechanisms and develop new synthetic methodologies. The compound's reactivity, particularly due to its cyclopropyl functionality, makes it valuable in studying various chemical reactions .

Biology

DFACC is extensively studied for its role in modulating enzyme activity and protein interactions. Its structural similarity to natural amino acids enables its incorporation into peptides and proteins, providing insights into protein structure and function. Notably, DFACC acts as a slow-dissociating inhibitor of the enzyme 1-aminocyclopropane-1-carboxylic acid (ACC) deaminase, which is crucial for ethylene biosynthesis in plants .

Medicine

In medical research, DFACC is investigated for its potential therapeutic applications. Its ability to interact with biological targets positions it as a candidate for drug development, particularly in enzyme inhibition and receptor modulation. The compound's unique properties may lead to the development of novel protease inhibitors for viral infections such as hepatitis C .

Agriculture

DFACC has shown promise in agricultural applications by enhancing plant resilience under stress conditions. Studies indicate that when used with ACC deaminase-producing bacteria, DFACC can improve plant growth by regulating ethylene levels, which are vital for various physiological processes like fruit ripening .

DFACC exhibits several notable biological activities:

  • Enzyme Inhibition : It effectively inhibits ACC deaminase with a submicromolar affinity (Ki around 120 ± 40 nM), making it useful in studies related to ethylene regulation in plants.
  • Impact on Plant Physiology : By modulating ethylene production, DFACC influences growth and development processes in plants. It has been shown to enhance resilience under conditions such as salinity and drought .

Case Studies

Several studies highlight the biological activity and potential applications of DFACC:

  • Inhibition of ACC Deaminase : Research demonstrated that DFACC binds reversibly to ACC deaminase even under conditions where it decomposes, showcasing its effectiveness as an inhibitor .
  • Plant Growth Promotion : Application of DFACC alongside ACC deaminase-producing bacteria significantly improved plant growth under stress conditions by regulating ethylene levels .
  • Therapeutic Potential : Structural investigations suggest that DFACC may serve as a template for developing new protease inhibitors for viruses such as hepatitis C .

Mechanism of Action

The mechanism of action of (1S)-1-Amino-2,2-difluorocyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites, altering the activity of the target molecules and modulating biochemical pathways. The presence of the difluoromethyl group can enhance the compound’s stability and binding affinity, contributing to its biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Compound Key Structural Features Reactivity/Stability Biological Role Key References
DFACC (1S)-configuration; geminal -CF₂ group on cyclopropane Rapid decomposition in water (t₁/₂ ≈ 4 min); specific base catalysis (k = 0.18 ± 0.01 min⁻¹) Slow-dissociating inhibitor of ACC deaminase (Ki ≈ 120 nM)
ACC Non-fluorinated cyclopropane; natural substrate of ACC deaminase Stable under physiological conditions; decomposes enzymatically to α-ketobutyrate + NH₃ Ethylene biosynthesis precursor in plants
ACBC (1-Aminocyclobutane[11C]carboxylic acid) Cyclobutane ring; carbon-11 labeled Stable in vivo; rapid clearance from blood (tmax ≈ 30 min) Tumor-imaging agent due to preferential uptake in neoplastic tissues
(1S)-1-Amino-2,2-dimethylcyclopropane-1-carboxylic acid geminal -CH₃ groups on cyclopropane Enhanced steric hindrance; synthesized via enzymatic asymmetrization Model compound for studying steric effects on enzyme interactions
1-Amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid -CF₃ substituent on cyclopropane Increased lipophilicity; slower decomposition compared to DFACC Potential antibacterial agent (e.g., fluoroquinolone derivatives)

Decomposition Pathways

DFACC decomposes in aqueous solutions via specific base-catalyzed mechanisms, producing:

  • Primary product: 3-Fluoro-2-oxobut-3-enoic acid (75% yield in D₂O) with characteristic NMR signatures (J₃₄ = 4.8 Hz; δ 5.65–5.85 ppm for ABX protons) .
  • Secondary product : A hydrate derivative (25% yield) with distinct ¹³C shifts (δ 91.4 ppm) .
  • Unique product in H₂O: 3,3-Difluoro-2-oxobutanoic acid (15), absent in D₂O due to solvent isotope effects .

In contrast, ACC decomposes enzymatically via ACC deaminase to α-ketobutyrate and NH₃, without fluoride release .

Enzyme Inhibition Profiles

  • DFACC : Binds ACC deaminase reversibly with submicromolar affinity (Ki ≈ 120 nM) and slow dissociation (kdc ≈ 0.20 h⁻¹), making it a potent mechanistic probe .
  • N-Acetyl DFACC: Stable at all pH levels, confirming the necessity of the free α-amino group for enzyme interaction .

Biological Activity

(1S)-1-Amino-2,2-difluorocyclopropane-1-carboxylic acid (DFACC) is a cyclopropane derivative notable for its structural features, including an amino group and two fluorine atoms. Its molecular formula is C4_4H5_5F2_2NO2_2, and it has gained attention in biochemical research primarily due to its role as an inhibitor of the enzyme 1-aminocyclopropane-1-carboxylic acid (ACC) deaminase, which is crucial in ethylene biosynthesis in plants.

DFACC acts as a slow-dissociating inhibitor of ACC deaminase. This interaction is significant as it regulates ethylene levels, which influence various physiological processes such as fruit ripening and plant growth. The compound binds to the active site of ACC deaminase, preventing the enzyme from catalyzing its substrate .

Stability and Decomposition

Research indicates that DFACC is unstable under near-physiological conditions, decomposing primarily through specific-base catalysis to form 3-fluoro-2-oxobut-3-enoic acid with a rate constant of 0.18 ± 0.01 min1^{-1} . This instability poses challenges for its application in biological systems but does not negate its inhibitory effects on ACC deaminase.

Biological Activities

DFACC exhibits several biological activities, including:

  • Enzyme Inhibition : It effectively inhibits ACC deaminase with a submicromolar affinity, making it a valuable tool in studies involving ethylene regulation in plants .
  • Impact on Plant Physiology : By modulating ethylene production, DFACC influences cellular processes such as growth and development. It has been shown to enhance plant resilience under stress conditions like salinity and drought when used in conjunction with beneficial rhizobacteria that produce ACC deaminase.

Research Applications

The compound's unique properties have led to various applications across different fields:

Field Applications
Chemistry Used as a building block in the synthesis of complex organic molecules.
Biology Studied for its effects on biological systems and enzyme interactions.
Medicine Investigated for potential therapeutic applications, particularly in drug design.
Agriculture Explored for enhancing crop resilience through microbial solutions.

Case Studies

Several studies highlight the biological activity and potential applications of DFACC:

  • Inhibition of ACC Deaminase : A study demonstrated that DFACC binds reversibly to ACC deaminase with a Ki value around 120 ± 40 nM, indicating its effectiveness as an inhibitor even under conditions where it decomposes .
  • Plant Growth Promotion : Research has shown that applying DFACC in conjunction with ACC deaminase-producing bacteria can significantly improve plant growth under stress conditions by regulating ethylene levels.
  • Therapeutic Potential : Investigations into DFACC's structure have suggested that it may serve as a template for developing new protease inhibitors for viruses such as hepatitis C, showcasing its relevance beyond plant biology.

Q & A

Q. What is the synthetic route for DFACC, and how is its stability optimized?

DFACC is synthesized through a multi-step process:

  • Step 1 : Siliconylation of 2-(4'-methoxyphenyl)-2-propen-1-ol to form a protected intermediate.
  • Step 2 : Cyclopropanation using difluorocarbene to generate the difluorocyclopropane core.
  • Step 3 : Oxidation and Curtius rearrangement to introduce the carboxylic acid and Boc-protected amine groups.
  • Step 4 : Ruthenium tetroxide-mediated oxidation of the 4'-methoxyphenyl group, followed by Boc deprotection and purification via cation-exchange resin to yield DFACC·HCl . Stability : DFACC·HCl is stable as a salt but decomposes rapidly in neutral aqueous solutions (t1/2 ≈ 4 min in D2O). Storage at low pH or as a dry salt is recommended to mitigate hydrolysis .

Q. How can researchers track DFACC decomposition in aqueous solutions?

Decomposition is monitored via <sup>19</sup>F NMR, which detects free fluoride ions and intermediate species. Key observations include:

  • A pH-dependent decomposition rate (kmax = 0.18 ± 0.01 min<sup>−1</sup> at alkaline conditions).
  • Two primary products: α-keto acid (75%) and its hydrate (25%), identified by <sup>1</sup>H/<sup>13</sup>C NMR and ESI-MS .

Q. What is the role of DFACC in ACC deaminase studies?

DFACC acts as a reversible, slow-dissociating inhibitor of ACC deaminase, a PLP-dependent enzyme involved in ethylene biosynthesis. It binds with sub-µM affinity (Ki), prolonging the lag phase of enzyme activity, which is analyzed via <sup>1</sup>H NMR monitoring of α-ketobutyrate production .

Advanced Research Questions

Q. What mechanistic insights explain DFACC’s pH-dependent decomposition?

Decomposition follows specific base catalysis , involving the conjugate base of DFACC. Proposed mechanisms include:

  • Mechanism C : β-Fluorocarbanion intermediate stabilized by negative hyperconjugation, leading to α-keto acid formation. This pathway aligns with solvent deuterium isotope effects and product distribution in H2O vs. D2O .
  • Key evidence : N-acetylated DFACC derivatives are stable, confirming the α-amino group’s role in ring-opening. The pKa of DFACC (5.88 ± 0.06) matches β,β-difluoro amino acids, supporting base-catalyzed decomposition .

Q. How do experimental data resolve contradictions among decomposition mechanisms?

Initial hypotheses (A–D) were tested via:

  • Elimination of Mechanism B : Halohydrin intermediates were ruled out due to lack of acid catalysis effects.
  • Mechanism C validation : β-Fluorocarbanion intermediates explain product ratios and kinetic isotope effects. Competing pathways (e.g., Mechanism A) are required to account for minor products like 3,3-difluoro-2-oxobutanoic acid .
  • Table 1 : Decomposition pathways and supporting
MechanismKey FeatureEvidence
AGeneral acid catalysisDisproven by phenol insensitivity
Cβ-FluorocarbanionNMR kinetics, isotope effects

Q. What methodologies quantify DFACC’s inhibition kinetics for ACC deaminase?

Lag-phase analysis is used to model inhibition:

  • Equation : Lag duration (τ) correlates with inhibitor concentration [I], enabling calculation of Ki and koff via: τ1=kcat[E]Km(1+[I]Ki)\tau^{-1} = k_{\text{cat}} \cdot \frac{[E]}{K_m} \cdot \left(1 + \frac{[I]}{K_i}\right)

  • Experimental setup : Enzyme activity is measured at 0.5 µM ACC deaminase, 20 mM ACC, and varying DFACC concentrations (5–50 µM) in 100 mM NaPi buffer (pH 7.0) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(1S)-1-Amino-2,2-difluorocyclopropane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(1S)-1-Amino-2,2-difluorocyclopropane-1-carboxylic acid

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